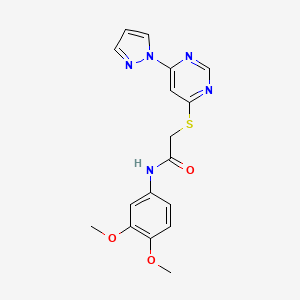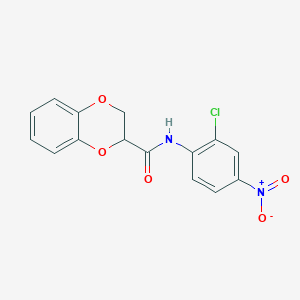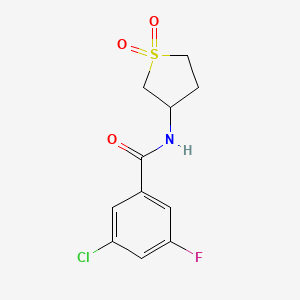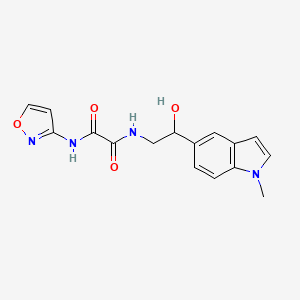
4-bromo-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of substances that exhibit a range of biological activities, possibly due to the presence of a thiophene ring, a bromine atom, and various functional groups including carboxamide and hydroxy groups. These types of compounds are of interest in various fields of research due to their potential pharmacological properties.
Synthesis Analysis
Synthesis of similar thiophene derivatives often involves multi-step chemical reactions including lithiation, bromination, and condensation reactions. For example, the synthesis of related thiophene carboxamide derivatives can involve direct lithiation followed by a bromination reaction, with conditions varying based on the reactivity of the electrophile involved (Bar & Martin, 2021).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction. These analyses reveal details about the crystal structure, space group, and molecular conformation, providing insight into how the molecular structure affects the compound's physical and chemical properties.
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, including O-methylation, O-acetylation, and Silylation, demonstrating the reactivity of different functional groups in the molecule. The presence of a bromine atom also allows for further functionalization through reactions such as the Suzuki-Miyaura coupling, providing a pathway for the synthesis of more complex molecules (Skramstad et al., 2000).
Wissenschaftliche Forschungsanwendungen
Photostabilization of Poly(vinyl chloride)
One application of thiophene derivatives includes their use as photostabilizers for rigid poly(vinyl chloride) (PVC). A study by Balakit et al. (2015) synthesized new thiophene derivatives that significantly reduced the level of photodegradation in PVC films. These additives may stabilize PVC by directly absorbing UV radiation and dissipating the energy as heat, or by facilitating energy transfer from excited state PVC to the additive (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Synthesis and Chemical Reactions
Another aspect of thiophene derivatives involves their synthesis and reactions. For instance, Bar and Martin (2021) described the regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through successive direct lithiations and a bromination reaction, demonstrating a methodological advancement in thiophene chemistry (Bar & Martin, 2021).
Biological Evaluation
Thiourea derivatives, closely related to the chemical structure , have been synthesized and tested for their interaction with bacterial cells. Limban, Marutescu, & Chifiriuc (2011) found that certain thiourea derivatives exhibited significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of thiophene and thiourea derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Polymerization and Material Applications
Welzel et al. (1998) explored the electrochemical polymerization of functionalized thiophene derivatives for the immobilization of proteins. This study demonstrates the utility of thiophene derivatives in creating functional materials that can be used for biosensing and bioactive surface development (Welzel, Kossmehl, Engelmann, Neumann, Wollenberger, Scheller, & Plieth, 1998).
Eigenschaften
IUPAC Name |
4-bromo-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c1-10(14,6-15-2)5-12-9(13)8-3-7(11)4-16-8/h3-4,14H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDAPBUYAQNOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)
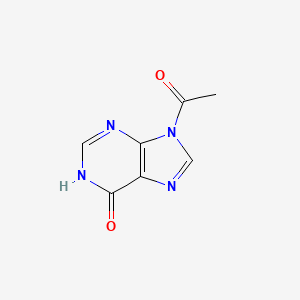

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

